molecular formula C13H10O3S B011346 2-(4-Acetoxybenzoyl) thiophene CAS No. 106882-30-8

2-(4-Acetoxybenzoyl) thiophene

Cat. No. B011346
M. Wt: 246.28 g/mol
InChI Key: DBKNRDYNXMZHRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives, including compounds like "2-(4-Acetoxybenzoyl) Thiophene", involves various chemical reactions that introduce specific functionalities into the benzo[b]thiophene core. Notably, electrophilic substitution reactions and Claisen and Fries rearrangement are common methods used in the synthesis of these derivatives. For example, Fries rearrangement of 4-acetoxybenzo[b]thiophene with aluminium chloride in boiling benzene gives a mixture of products indicating the complexity and versatility in synthesizing such compounds (Clarke, Scrowston, & Sutton, 1973).

Molecular Structure Analysis

The molecular structure of "2-(4-Acetoxybenzoyl) Thiophene" and related compounds can be characterized and analyzed through various spectroscopic and crystallographic techniques. For example, X-ray diffraction methods have been used to characterize similar benzo[b]thiophene derivatives, providing detailed insights into their molecular geometries and intermolecular interactions, which are crucial for understanding their chemical behavior and properties.

Chemical Reactions and Properties

Benzo[b]thiophene derivatives undergo a range of chemical reactions, including substitution, addition, and cyclization reactions, which significantly affect their chemical properties. For instance, the substitution reactions of benzo[b]thiophen derivatives have been extensively studied, revealing their reactivity towards formylation, bromination, nitration, and other electrophilic agents. These reactions are influenced by the presence of electron-donating or withdrawing groups, which modulate the reactivity and selectivity of the substitution patterns (Clarke, Scrowston, & Sutton, 1973).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

The synthetic versatility of thiophene derivatives, including compounds similar to 2-(4-acetoxybenzoyl) thiophene, is highlighted by their participation in efficient tandem reactions and coupling processes. For example, the synthesis of 2-arylbenzofurans(thiophenes) through an efficient tandem elimination–intramolecular addition–Hiyama cross-coupling reaction showcases the chemical reactivity of thiophene derivatives in forming complex heterocyclic systems (Liu et al., 2012). Moreover, the development of methods for synthesizing 2-aryl-3-substituted benzo[b]thiophenes from the benzo[b]thiophene core emphasizes the compound's role in the construction of molecules with potential therapeutic applications (David et al., 2005).

Potential in Drug Discovery and Material Science

The exploration of thiophene derivatives extends to the synthesis of heterocyclic compounds with diverse pharmacological properties. A study involving the synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed the potential of thiophene-based compounds in generating new molecules with significant antitumor activities (Shams et al., 2010). Additionally, substituted thiophenes have shown a wide spectrum of biological activities, including antibacterial, antifungal, and antiproliferative effects, indicating their utility in pharmaceutical research and development (Nagaraju et al., 2018).

Contributions to Material Science

Thiophene derivatives are not only pivotal in the field of medicinal chemistry but also play a crucial role in material science. Their incorporation into polymeric materials for applications such as organic field-effect transistors, organic light-emitting transistors (OLETs), chemical sensors, and solar cells underscores the importance of understanding the chemical and physical properties of thiophene-based compounds (Nagaraju et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, 2-Thiophenecarboxaldehyde, indicates that it is a flammable liquid and is harmful if swallowed6. However, specific safety and hazard information for “2-(4-Acetoxybenzoyl) thiophene” is not readily available in the literature.


properties

IUPAC Name

[4-(thiophene-2-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-9(14)16-11-6-4-10(5-7-11)13(15)12-3-2-8-17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKNRDYNXMZHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642184
Record name 4-(Thiophene-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetoxybenzoyl) thiophene

CAS RN

106882-30-8
Record name [4-(Acetyloxy)phenyl]-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106882-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Thiophene-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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